molecular formula C8H10BrClN2O B13055589 4-Bromo-3-methoxybenzimidamide hcl

4-Bromo-3-methoxybenzimidamide hcl

Cat. No.: B13055589
M. Wt: 265.53 g/mol
InChI Key: NWPVUYUWPZQTSK-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxybenzimidamide hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O and a molecular weight of 265.54 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and an amidine group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxybenzimidamide hydrochloride typically involves multiple steps. One common method starts with the bromination of 3-methoxyaniline to form 4-bromo-3-methoxyaniline. This intermediate is then reacted with cyanogen bromide to yield 4-bromo-3-methoxybenzimidamide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of 4-Bromo-3-methoxybenzimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxybenzimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzimidamides.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-3-methoxybenzimidamide hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxybenzimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methoxybenzimidamide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, methoxy, and amidine groups makes it a versatile compound for various research applications .

Properties

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53 g/mol

IUPAC Name

4-bromo-3-methoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H9BrN2O.ClH/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4H,1H3,(H3,10,11);1H

InChI Key

NWPVUYUWPZQTSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=N)N)Br.Cl

Origin of Product

United States

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